6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
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Overview
Description
6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol is a complex organic compound with a unique structure that combines elements of purine and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: This step involves the cyclization of a suitable precursor to form the purine ring system.
Introduction of Amino Groups: Amino groups are introduced at the 6 and 8 positions of the purine ring through nucleophilic substitution reactions.
Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving a suitable diol precursor.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the purine and furan rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at the amino, hydroxyl, and phosphinin groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in cellular processes. Its ability to interact with nucleic acids and proteins makes it a valuable tool for studying DNA and RNA interactions, as well as protein-ligand binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves its interaction with specific molecular targets. These targets include nucleic acids, proteins, and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol include:
- 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide
- (4aR,6R,7R,7aR)-6-(6-Amino-purin-9-yl)-2-oxo-7-propoxy-tetrahydro-2λ5-furo[3,2-d][1,3,2]dioxaphosphinin-2-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Properties
CAS No. |
56973-14-9 |
---|---|
Molecular Formula |
C10H13N6O6P |
Molecular Weight |
344.22 g/mol |
IUPAC Name |
6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H13N6O6P/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H2,12,15)(H,18,19)(H2,11,13,14) |
InChI Key |
XKAQQTTUGGGUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N)N)O)OP(=O)(O1)O |
Origin of Product |
United States |
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